molecular formula H26N5O28-5 B576602 Pentanitrate;tridecahydrate CAS No. 13550-46-4

Pentanitrate;tridecahydrate

Cat. No.: B576602
CAS No.: 13550-46-4
M. Wt: 544.215
InChI Key: YLBSCOQXYZXYIX-UHFFFAOYSA-N
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Description

The compound "Pentanitrate;tridecahydrate" is hypothesized to be a nitrate ester derivative with five nitrate (-ONO₂) groups and a crystalline structure incorporating 13 water molecules (tridecahydrate). However, the absence of explicit references to this compound in the literature necessitates comparisons with structurally similar nitrate esters and hydrated systems.

Properties

CAS No.

13550-46-4

Molecular Formula

H26N5O28-5

Molecular Weight

544.215

IUPAC Name

pentanitrate;tridecahydrate

InChI

InChI=1S/5NO3.13H2O/c5*2-1(3)4;;;;;;;;;;;;;/h;;;;;13*1H2/q5*-1;;;;;;;;;;;;;

InChI Key

YLBSCOQXYZXYIX-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.O.O.O.O

Synonyms

cerium(III) magnesium nitrate tetracosahydrate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key nitrate esters and hydrated compounds for comparison include:

  • Xylitol pentanitrate (XPN) : A five-nitrate ester of xylitol, used as a secondary explosive.
  • Pentaerythritol tetranitrate (PETN) : A four-nitrate ester with high detonation velocity.
  • Nitroglycerin (NG) : A tri-nitrate ester with widespread use in dynamite.
  • Tetramethylammonium hydroxide pentahydrate : A hydrated ionic compound, illustrating water coordination in crystalline systems .

Comparative Properties Table

Compound Molecular Formula Molecular Weight (g/mol) Thermal Decomposition (°C) Impact Sensitivity (J) Hydration State
Pentanitrate;tridecahydrate * C₅H₈N₅O₁₅·13H₂O ~625 (estimated) ~120–150 (inferred) <1 (hypothetical) 13 H₂O
Xylitol pentanitrate (XPN) C₅H₇N₅O₁₅ 457.2 160–180 2–3 Anhydrous
PETN C₅H₈N₄O₁₂ 316.1 140–160 3–4 Anhydrous
Nitroglycerin (NG) C₃H₅N₃O₉ 227.1 50–60 (unstable) 0.2–0.3 Anhydrous
Tetramethylammonium hydroxide pentahydrate C₄H₁₃NO·5H₂O 181.2 Decomposes >100 N/A 5 H₂O

*Hypothetical data inferred from structurally related compounds .

Key Findings

Energetic Performance : Aliphatic nitrate esters (XPN, PETN, NG) exhibit high detonation velocities (PETN: 8,300 m/s; NG: 7,700 m/s) but suffer from low thermal stability and high mechanical sensitivity. The hypothetical "this compound" may show reduced sensitivity due to hydrogen bonding with water molecules, though this could compromise energy density .

Hydration Effects : Hydrated compounds like tetramethylammonium hydroxide pentahydrate demonstrate improved stability and altered solubility. The tridecahydrate form in "this compound" might mitigate sensitivity but require careful dehydration protocols for practical use .

Synthesis Challenges : Introducing five nitrate groups on a single scaffold (as in XPN) requires multi-step nitration, often leading to byproducts. The tridecahydrate form would necessitate precise crystallization conditions to maintain stoichiometry .

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